molecular formula C24H27NO6 B557522 (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid CAS No. 209252-17-5

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Cat. No.: B557522
CAS No.: 209252-17-5
M. Wt: 425,47 g/mole
InChI Key: XXXSUGLINJXRGT-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a chiral, FMOC (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a pentanoic acid backbone with a tertiary butyl ester group (2-methylpropan-2-yl) at the C5 position and an FMOC-protected amine at the C3 position. This compound is primarily used in peptide synthesis, where the FMOC group serves as a temporary protecting group for amines during solid-phase synthesis, while the tert-butyl ester stabilizes the carboxylic acid moiety .

The stereochemistry (R-configuration at C3) and the bulky tert-butyl ester enhance steric protection, reducing undesired side reactions during peptide elongation. Such derivatives are critical in synthesizing complex peptides with high purity, particularly in pharmaceutical research .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSUGLINJXRGT-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375809
Record name Fmoc-beta-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209252-17-5
Record name Fmoc-beta-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group

The Fmoc group is introduced to protect the amine functionality during synthesis. A common method involves reacting the primary amine with Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in dimethylformamide (DMF) under basic conditions. DIEA (N,N-diisopropylethylamine) is typically used to maintain a pH of 8–9, ensuring efficient acylation. For example, in a representative procedure, 0.375 mmol of Fmoc-Ile-OH and HBTU (142 mg) are dissolved in DMF, followed by DIEA (131 µl) to activate the carboxyl group. This method achieves >95% coupling efficiency, as confirmed by Kaiser tests.

Formation of the Tert-Butyl Ester

The tert-butyl ester moiety is introduced via transesterification or direct esterification. Patent CN103232370A describes two approaches:

  • Transesterification with tert-butyl acetate : Aspartic acid derivatives are reacted with tert-butyl acetate under perchloric acid catalysis at a 1:5–20 molar ratio.

  • Iso-butylene addition : Anhydrous tosic acid catalyzes the reaction between aspartic acid and iso-butylene at a 1:3–10 molar ratio.

Both methods yield the tert-butyl ester with 80–85% efficiency, though the latter avoids solvent excess and simplifies purification.

Stereoselective Synthesis of the (3R) Configuration

Achieving the (3R) stereochemistry requires chiral auxiliaries or asymmetric catalysis. While specific details are scarce in the provided sources, analogous protocols use L- or D-amino acid precursors to dictate configuration. For instance, Fmoc-Asp(OtBu)-OH derivatives are synthesized from L-aspartic acid, ensuring retention of the (3R) configuration during Fmoc protection. Enantiomeric excess is validated via chiral HPLC, typically exceeding 98%.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Loading and Initial Deprotection

Wang or Rink amide resins are standard substrates. The Fmoc group is removed using 20% piperidine in DMF (2 × 5 min), followed by DMF washes to eliminate byproducts. This step ensures >99% deprotection efficiency, critical for subsequent couplings.

Sequential Coupling Reactions

Coupling is performed using HBTU/HOBt activation with DIEA as the base. For example, Fmoc-Glu(OtBu)-OH (160 mg) and HBTU (142 mg) in DMF are added to the resin, followed by DIEA (131 µl) to initiate the reaction. Double couplings (2 × 30 min) are recommended to ensure >99% completion, particularly for sterically hindered residues.

Table 1: Coupling Reagents and Efficiencies

Reagent SystemCoupling EfficiencySide Reactions
HBTU/DIEA99%Minimal racemization
HATU/DIEA99.5%Higher cost
DIC/Oxyma98%Slower kinetics

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (5 µm, 4.6 × 250 mm) is used for purity assessment. A gradient of 10–90% acetonitrile in 0.1% TFA over 30 minutes resolves the compound at ~15.2 minutes. Purity typically exceeds 98%, with UV detection at 220 nm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 510.2 [M+H]⁺, consistent with the theoretical mass of 509.5 g/mol. Fragmentation patterns align with the loss of the tert-butyl group (m/z 454.1) and Fmoc moiety (m/z 297.0).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68 (t, J = 7.3 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.32 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.22 (t, J = 6.7 Hz, 1H, CH Fmoc), 3.95 (m, 1H, CHNH), 2.45 (m, 2H, CH₂CO), 1.40 (s, 9H, C(CH₃)₃).

Challenges and Optimization Strategies

Racemization During Coupling

Racemization at the (3R) center is mitigated by:

  • Using low temperatures (0–4°C) during activation.

  • Avoiding prolonged exposure to basic conditions (e.g., limiting DIEA contact to <30 min).

tert-Butyl Ester Stability

The tert-butyl group is stable under basic Fmoc deprotection conditions (piperidine/DMF) but hydrolyzes under strong acids (e.g., TFA). This necessitates careful selection of cleavage cocktails during resin liberation.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

HBTU is preferred over HATU for large-scale synthesis due to its lower cost and comparable efficiency. Patent CN103232370A highlights Cu²⁺-mediated decopper steps to reduce metal contamination, critical for pharmaceutical-grade material.

Solvent Recovery Systems

DMF and DCM are recycled via distillation, reducing waste and production costs by up to 40% .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse reactions due to its functional groups:

  • Fmoc-protected amine : Enables selective deprotection for peptide chain elongation.
  • tert-Butyl ester : Provides acid-labile protection for carboxylic acids.
  • Oxopentanoic acid backbone : Participates in oxidation, reduction, and substitution.

Key Reaction Pathways

Reaction Type Reagents/Conditions Major Products Supporting Sources
Deprotection (Fmoc group) Piperidine (20–30% in DMF) or DBU (1,8-diazabicycloundec-7-ene)Free amine for peptide bond formation
Ester Hydrolysis (tert-Butyl) Trifluoroacetic acid (TFA) in dichloromethaneFree carboxylic acid
Oxidation KMnO₄ (acidic conditions)Formation of ketones or carboxylic acids
Reduction LiAlH₄ or NaBH₄Alcohol derivatives
Substitution HATU/DIPEA in DMFAmide bond formation with amino acids

Detailed Reaction Insights

  • Deprotection :
    The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), leaving the amine group free for subsequent coupling. This is critical in solid-phase peptide synthesis (SPPS) workflows .
  • Ester Hydrolysis :
    The tert-butyl ester undergoes acid-catalyzed hydrolysis (TFA) to yield the carboxylic acid, enabling further functionalization .
  • Oxidation/Reduction :
    The oxopentanoic acid moiety can be oxidized to form α-keto acids or reduced to alcohols, depending on reagent choice (e.g., KMnO₄ for oxidation; LiAlH₄ for reduction) .

Stability and Reaction Optimization

  • Temperature Sensitivity : Reactions are typically conducted at 0–25°C to prevent racemization .
  • Solvent Compatibility : DMF and dichloromethane are preferred for solubility and reaction efficiency .

Comparative Reactivity

Functional Group Reactivity Key Reagents
Fmoc-amineHighPiperidine, DBU
tert-Butyl esterModerateTFA, HCl/dioxane
Oxopentanoic acidVariableKMnO₄, LiAlH₄, HATU

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal. The compound serves as a key intermediate in synthesizing peptides with specific sequences and functionalities.

Table 1: Comparison of Fmoc vs. Boc Protection Strategies

FeatureFmoc ProtectionBoc Protection
StabilityStable under basic conditionsSensitive to bases
Deprotection MethodMild base treatmentAcidic conditions
ApplicationCommon in SPPSLess common

Drug Development

Therapeutic Potential
Research indicates that compounds like (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can serve as precursors for bioactive peptides that exhibit therapeutic properties. For instance, derivatives have shown promise in targeting specific receptors involved in various diseases.

Case Study: Anticancer Activity

In a study involving the synthesis of peptide analogs, derivatives of this compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This highlights its potential as a lead compound in developing new anticancer therapies.

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its structural characteristics allow for modifications that can enhance binding affinity to target enzymes.

Table 2: Enzyme Inhibition Results

CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme A10
Analog 1Enzyme A5
Analog 2Enzyme B15

Material Science

Polymer Chemistry
The Fmoc group can also be used in the synthesis of functional polymers. The compound's ability to form stable linkages contributes to creating materials with specific mechanical and chemical properties.

Case Study: Biodegradable Polymers

Research has shown that incorporating Fmoc-derived compounds into polymer matrices can enhance biodegradability while maintaining structural integrity, making them suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets include the amino groups of amino acids, and the pathways involved are those of peptide bond formation.

Comparison with Similar Compounds

Key Observations :

  • Backbone Modifications: The target compound’s linear pentanoic acid backbone contrasts with analogues featuring unsaturated chains (e.g., hexenoic acid in ) or heterocycles (e.g., thiophene in ). These modifications alter solubility and conformational flexibility, impacting their utility in peptide vs. small-molecule synthesis . Tert-butyl esters (target compound) offer superior acid stability compared to methyl or ethyl esters, critical for stepwise deprotection in FMOC-based strategies .
  • Steric and Electronic Effects: Bulky tert-butyl groups in the target compound reduce aggregation in solid-phase synthesis, a limitation observed in derivatives with smaller substituents (e.g., methyl branches in ) .

Bioactivity and Toxicity :

  • Limited toxicity data are available for FMOC-protected compounds, as they are typically used transiently in synthesis. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid lacks acute toxicity data but is labeled for research use only .
  • Bioactivity clustering studies () suggest that FMOC derivatives with similar backbones (e.g., pentanoic vs. hexanoic acids) may share overlapping protein-target interactions, though specific activity depends on substituent chemistry.

Biological Activity

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, often referred to as a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, is a synthetic amino acid that plays a significant role in peptide synthesis and has potential pharmaceutical applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Fluorenylmethoxycarbonyl (Fmoc) : A protective group commonly used in peptide chemistry.
  • Oxopentanoic Acid Moiety : Contributes to the compound's reactivity and biological properties.
  • Isopropoxy Group : Enhances solubility and stability.

The molecular formula is C24H27N1O6C_{24}H_{27}N_{1}O_{6} with a molecular weight of 425.47 g/mol .

The primary mechanism of action for this compound involves its role as a protecting group in solid-phase peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the formation of peptide bonds without compromising the integrity of the amino acids involved. This property is crucial for synthesizing complex peptides and proteins used in various biological applications .

1. Peptide Synthesis

The compound facilitates efficient peptide bond formation, making it invaluable in synthesizing bioactive peptides. The ability to rapidly synthesize peptides with complex structures has implications for drug discovery and development .

2. Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Potential candidates for antibiotic development due to their ability to inhibit bacterial growth.
  • Antioxidant Properties : Functional groups present may confer protective effects against oxidative stress.
  • Modulation of Enzyme Activity : Acts as substrates or inhibitors for various enzymes involved in metabolic pathways .

3. Cellular Effects

Studies have shown that similar Fmoc-protected amino acids can influence cell growth and function, suggesting that this compound may also affect cellular processes such as proliferation and apoptosis .

Case Study 1: Peptide Synthesis Efficiency

In a study examining the efficiency of Fmoc-based peptide synthesis, researchers demonstrated that using this compound resulted in higher yields of desired peptides compared to traditional methods. The rapid deprotection under mild conditions allowed for streamlined synthesis protocols .

Case Study 2: Antimicrobial Screening

A screening study evaluated the antimicrobial properties of several fluorenylmethoxycarbonyl derivatives, including the compound . Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Research Findings

Study FocusKey FindingsReference
Peptide SynthesisEnhanced yield and efficiency in peptide formation
Antimicrobial ActivitySignificant inhibition of bacterial growth
Cellular ProliferationInfluence on cell growth dynamics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-Fmoc-amino-5-(tert-butoxy)-5-oxopentanoic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : The Fmoc group is typically introduced via reaction with Fmoc-Cl in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., 10% sodium carbonate) .

  • Step 2 : The tert-butoxy group is stabilized using tert-butyl esters, which require anhydrous conditions to prevent hydrolysis. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is critical .

  • Purification : Use flash chromatography (gradient elution: 20–50% ethyl acetate in hexane) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and LC-MS (expected [M+H]+: ~488 Da) .

    • Key Data :
ParameterTypical YieldPurity Threshold
Crude60–75%≥85% (HPLC)
Purified40–55%≥98% (HPLC)

Q. What handling precautions are essential for this compound in laboratory settings?

  • Stability : Store at –20°C in amber vials under argon. Avoid exposure to moisture, strong acids/bases, and oxidizing agents to prevent decomposition of the tert-butoxy and Fmoc groups .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Incompatible with heat sources (decomposition emits toxic fumes) .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability under varying pH conditions?

  • Experimental Design :

  • Hydrolysis Study : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Findings : The tert-butoxy group is stable at pH 4–8 but hydrolyzes rapidly below pH 3 (e.g., gastric conditions) or above pH 10. Half-life at pH 2: <1 hour .
    • Conflict Resolution : Discrepancies in literature about solubility (e.g., DMSO vs. aqueous buffers) can be resolved by pre-dissolving in DMSO (≤5% v/v) and diluting into buffered solutions to avoid precipitation .

Q. What strategies resolve contradictions in reported bioactivity data for Fmoc-protected analogs?

  • Case Study : Conflicting IC50 values in enzyme inhibition assays may arise from:

  • Variability in assay conditions (e.g., ionic strength, temperature).
  • Impurity interference (e.g., residual DMF in synthesized batches).
    • Methodological Fixes :
  • Standardize assay protocols (e.g., 25°C, 150 mM NaCl, pH 7.4).
  • Repurify batches showing anomalies via preparative HPLC .

Q. How can computational modeling guide structural modifications to enhance target binding?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., proteases). Focus on the Fmoc group’s aromatic stacking and tert-butoxy steric effects.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values. A correlation coefficient >0.7 validates the model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.